1-(4,6-dimethyl-2-pyrimidinyl)-N-(tetrahydro-2H-pyran-4-ylmethyl)-3-piperidinecarboxamide

Description

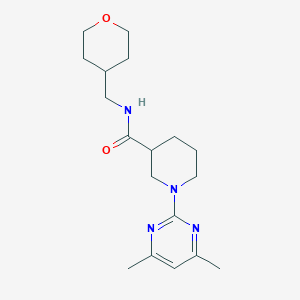

1-(4,6-Dimethyl-2-pyrimidinyl)-N-(tetrahydro-2H-pyran-4-ylmethyl)-3-piperidinecarboxamide is a synthetic small molecule characterized by a piperidinecarboxamide core substituted with a 4,6-dimethylpyrimidinyl group at the 1-position and a tetrahydro-2H-pyran-4-ylmethyl moiety at the N-terminus.

Properties

Molecular Formula |

C18H28N4O2 |

|---|---|

Molecular Weight |

332.4 g/mol |

IUPAC Name |

1-(4,6-dimethylpyrimidin-2-yl)-N-(oxan-4-ylmethyl)piperidine-3-carboxamide |

InChI |

InChI=1S/C18H28N4O2/c1-13-10-14(2)21-18(20-13)22-7-3-4-16(12-22)17(23)19-11-15-5-8-24-9-6-15/h10,15-16H,3-9,11-12H2,1-2H3,(H,19,23) |

InChI Key |

DTDHHRYUARKSAA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC(=N1)N2CCCC(C2)C(=O)NCC3CCOCC3)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4,6-dimethyl-2-pyrimidinyl)-N-(tetrahydro-2H-pyran-4-ylmethyl)-3-piperidinecarboxamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidine ring, followed by the introduction of the piperidine and tetrahydropyran groups through various coupling reactions. Common reagents used in these steps include alkylating agents, reducing agents, and catalysts.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(4,6-dimethyl-2-pyrimidinyl)-N-(tetrahydro-2H-pyran-4-ylmethyl)-3-piperidinecarboxamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of substituted analogs.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer properties.

Industry: Used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 1-(4,6-dimethyl-2-pyrimidinyl)-N-(tetrahydro-2H-pyran-4-ylmethyl)-3-piperidinecarboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes are contextualized below against two analogs: (R)-1-(1-(naphthalen-1-yl)ethyl)-N-((tetrahydro-2H-pyran-4-yl)methyl)piperidine-4-carboxamide (17) and (R)-1-(2-methoxypyridin-4-yl)-N-((1-(1-(naphthalen-1-yl)ethyl)piperidin-4-yl)methyl)methanamine formate (11) .

Table 1: Comparative Analysis of Key Parameters

Structural and Functional Insights:

The tetrahydropyran group, common to both the target and Compound 17, enhances metabolic stability by resisting oxidative degradation in liver microsomes, as evidenced by microsomal assays (t1/2 ~30 min for Compound 17) .

Synthetic Accessibility :

- Compound 17’s higher yield (78%) versus Compound 11 (14%) underscores the challenge of introducing methoxypyridinyl groups, which require stringent reaction conditions (e.g., LAH reduction at 90°C) . The target compound’s synthesis may face similar hurdles due to pyrimidine functionalization.

ADME Profile :

- The target’s pyrimidine ring may reduce blood-brain barrier (BBB) penetration compared to Compound 17’s naphthalene, aligning with trends where polar heterocycles limit CNS uptake .

- Compound 11’s methoxypyridine moiety improves aqueous solubility but shortens microsomal half-life due to Phase I demethylation pathways .

Unresolved Questions:

- The target compound’s exact metabolic pathways (e.g., pyrimidine ring oxidation or pyran-O-dealkylation) remain uncharacterized.

- Comparative binding affinities for kinase or GPCR targets are absent in the provided evidence, necessitating further studies.

Biological Activity

The compound 1-(4,6-dimethyl-2-pyrimidinyl)-N-(tetrahydro-2H-pyran-4-ylmethyl)-3-piperidinecarboxamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a pyrimidine ring, a tetrahydropyran moiety, and a piperidine carboxamide group, which contribute to its biological activity. The structural formula can be represented as follows:

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its role as a potential therapeutic agent. Key areas of research include:

- Inhibition of Receptor Activity : The compound has shown potential as an inhibitor of specific receptors involved in disease pathways.

- Antitumor Properties : Preliminary studies suggest that it may exhibit antitumor activity by modulating cellular pathways associated with cancer progression.

The mechanisms through which this compound exerts its effects include:

- Receptor Inhibition :

- Cell Proliferation Modulation :

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Study on ALK5 Inhibition :

- Antitumor Efficacy in Animal Models :

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.